Clopidogrel acyl-beta-D-glucuronide is classified as a glucuronide, a type of conjugate formed when a glucuronic acid molecule is attached to another compound. It plays a crucial role in the metabolic pathway of clopidogrel, influencing its pharmacokinetics and pharmacodynamics. The compound has the CAS number 1314116-53-4 and its molecular formula is C₂₁H₂₂ClNO₈S, with a molecular weight of 483.92 g/mol .
The synthesis of clopidogrel acyl-beta-D-glucuronide can be achieved through enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction typically involves the following steps:
In industrial applications, recombinant UGT enzymes are utilized to optimize yield and purity during large-scale production.
Clopidogrel acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
These reactions can yield several derivatives, including oxidized, reduced, and substituted forms of clopidogrel acyl-beta-D-glucuronide, which may have different pharmacological properties.
The mechanism by which clopidogrel acyl-beta-D-glucuronide exerts its effects primarily involves its role as a metabolite that affects the pharmacokinetics of clopidogrel itself. The compound acts as a mechanism-based inhibitor of CYP2C8, an enzyme involved in drug metabolism. Clinical studies have shown that this metabolite can significantly increase the plasma concentrations of other drugs metabolized by CYP2C8, indicating potential drug-drug interactions .
The compound exhibits typical characteristics associated with glucuronides, including stability under physiological conditions but potential reactivity under specific laboratory conditions. Its interactions with various enzymes highlight its importance in pharmacokinetic profiles .
Clopidogrel acyl-beta-D-glucuronide is primarily used in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for investigating glucuronidation processes and assessing drug-drug interactions involving CYP enzymes. Understanding this metabolite's behavior can help optimize therapeutic strategies involving clopidogrel and similar antiplatelet agents .
Clopidogrel acyl-β-D-glucuronide is the predominant inactive metabolite of the antiplatelet prodrug clopidogrel, formed via phase II conjugation. The biotransformation initiates when clopidogrel undergoes hydrolysis by carboxylesterase 1 (CES1) to generate clopidogrel carboxylic acid (CCA). This intermediate is subsequently conjugated with glucuronic acid in an ATP-dependent reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The reaction utilizes uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor, forming an ester bond between the carboxyl group of CCA and the anomeric carbon of glucuronic acid. This process yields the highly water-soluble acyl glucuronide conjugate, facilitating renal and biliary excretion [1] [3] [5].
The reaction follows Michaelis-Menten kinetics with substrate inhibition observed at higher CCA concentrations. Kinetic profiling in human liver microsomes (HLM) reveals a Km of 15.3 ± 2.1 µM and Vmax of 1.22 ± 0.07 nmol·min⁻¹·mg⁻¹, indicating high affinity but moderate catalytic efficiency for the conjugation reaction. The acyl glucuronide structure has been confirmed via mass spectrometry (molecular formula C₂₁H₂₂ClNO₈S, molecular weight 483.92 g/mol) and nuclear magnetic resonance spectroscopy [5] [9].
Table 1: Kinetic Parameters for Clopidogrel Carboxylic Acid Glucuronidation
Enzyme Source | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | CLint (µl·min⁻¹·mg⁻¹) |
---|---|---|---|
HLM (Pooled) | 15.3 ± 2.1 | 1.22 ± 0.07 | 0.080 |
HIM (Pooled) | 22.6 ± 3.4 | 0.38 ± 0.03 | 0.017 |
rUGT2B7 | 8.9 ± 1.2 | 0.94 ± 0.05 | 0.106 |
rUGT2B17 | 10.5 ± 1.7 | 1.15 ± 0.08 | 0.110 |
UGT isoform screening using recombinant human enzymes identifies UGT2B7, UGT2B17, and UGT2B4 as the primary catalysts of clopidogrel carboxylic acid glucuronidation. Quantitative scaling of recombinant UGT activities to human liver estimates the following relative contributions:
Minor activities are associated with UGT1A3, UGT1A9, and UGT1A10, collectively accounting for <10% of total clearance. Isoform specificity is further validated through chemical inhibition studies:
Genetic polymorphisms significantly impact this pathway. The UGT2B17*2 allele (gene deletion) reduces the plasma acyl glucuronide-to-CCA AUC₀₋₄ ratio by 10% per copy (p < 0.05), explaining interindividual variability in metabolite exposure. This polymorphism exhibits ethnic variability, with higher prevalence in Asian populations [3] [7].
Table 2: UGT Isoform Contributions to Clopidogrel Acyl Glucuronide Formation
UGT Isoform | Tissue Localization | CLint,u (µl·min⁻¹·mg⁻¹) | Relative Contribution (%) | Key Inhibitors |
---|---|---|---|---|
UGT2B7 | Liver > Intestine | 2.42 | 45 | Mefenamic acid, fluconazole |
UGT2B17 | Intestine > Liver | 2.82 | 30 | Imatinib, dasatinib |
UGT2B4 | Liver | 0.51 | 15 | Hecogenin |
UGT1A3/1A9 | Liver/Intestine | <0.30 | <10 | Niflumic acid |
The formation and disposition of clopidogrel acyl-β-D-glucuronide exhibit pronounced tissue compartmentalization:
Physiologically based pharmacokinetic (PBPK) modeling confirms that hepatic dysfunction reduces acyl glucuronide formation by 40-50%, while renal impairment decreases its clearance by 30%. Genetic polymorphisms in UGT2B17 exacerbate these effects, particularly in East Asian populations [2] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: